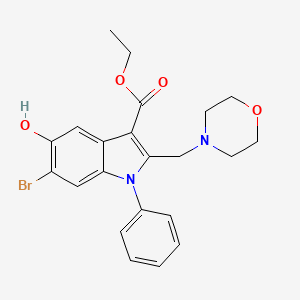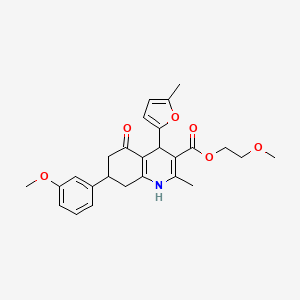![molecular formula C34H28N10O12S B11096128 N,N'-{sulfanediylbis[(1-oxoethane-2,1-diyl)(1E)hydrazin-2-yl-1-ylidene(1E)eth-1-yl-1-ylidenebenzene-4,1-diyl]}bis(3,5-dinitrobenzamide)](/img/structure/B11096128.png)
N,N'-{sulfanediylbis[(1-oxoethane-2,1-diyl)(1E)hydrazin-2-yl-1-ylidene(1E)eth-1-yl-1-ylidenebenzene-4,1-diyl]}bis(3,5-dinitrobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(1-{(E)-2-[2-({2-[2-((E)-1-{4-[(3,5-DINITROBENZOYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]-2-OXOETHYL}SULFANYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-3,5-DINITROBENZAMIDE” is a complex organic compound characterized by multiple functional groups, including nitro, amide, and hydrazone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the hydrazone linkage: This can be achieved by reacting a hydrazine derivative with an aldehyde or ketone.
Introduction of the nitro groups: Nitration reactions using concentrated nitric acid and sulfuric acid.
Amide bond formation: This can be done through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or anhydride).
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups can undergo reduction to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound can be used as a building block for the synthesis of new materials with unique properties.
Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine
Drug development:
Biochemical studies: Used as a probe or reagent in biochemical assays.
Industry
Material science: Applications in the development of advanced materials such as polymers or coatings.
Analytical chemistry: Used in analytical methods for detecting or quantifying other substances.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Inhibiting or activating biological pathways.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Modulating cellular processes: Influencing cell signaling or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-{(E)-2-[2-({2-[2-((E)-1-{4-[(3,5-DINITROBENZOYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]-2-OXOETHYL}SULFANYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-3,5-DINITROBENZAMIDE: Similar compounds may include other hydrazone derivatives, nitroaromatic compounds, and amides.
Uniqueness
Functional group diversity: The presence of multiple functional groups in a single molecule.
Properties
Molecular Formula |
C34H28N10O12S |
|---|---|
Molecular Weight |
800.7 g/mol |
IUPAC Name |
N-[4-[(E)-N-[[2-[2-[(2E)-2-[1-[4-[(3,5-dinitrobenzoyl)amino]phenyl]ethylidene]hydrazinyl]-2-oxoethyl]sulfanylacetyl]amino]-C-methylcarbonimidoyl]phenyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C34H28N10O12S/c1-19(21-3-7-25(8-4-21)35-33(47)23-11-27(41(49)50)15-28(12-23)42(51)52)37-39-31(45)17-57-18-32(46)40-38-20(2)22-5-9-26(10-6-22)36-34(48)24-13-29(43(53)54)16-30(14-24)44(55)56/h3-16H,17-18H2,1-2H3,(H,35,47)(H,36,48)(H,39,45)(H,40,46)/b37-19+,38-20+ |
InChI Key |
NRHQCNJQCQRXMI-RIOOQTRLSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSCC(=O)N/N=C(/C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])\C)/C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CSCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{2-[(E)-1-(4-Nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11096056.png)

![N-(4-butylphenyl)-N'-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11096066.png)
![4-hydroxy-3-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoic acid](/img/structure/B11096070.png)
![3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate](/img/structure/B11096071.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B11096084.png)
![N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11096093.png)

![N-(2,4-dichlorophenyl)-N-[2-(4-{[(2,4-dichlorophenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11096111.png)
![4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11096113.png)
![3-({[2-(Benzylsulfanyl)phenyl]carbonyl}amino)benzyl 2-(benzylsulfanyl)benzoate](/img/structure/B11096115.png)
![N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide](/img/structure/B11096119.png)
![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11096123.png)

